Welcome to the BenchChem Online Store!
molecular formula C10H16N2O B8773718 2-[(DIMETHYLAMINO)METHYLIDENE]-4,4-DIMETHYL-3-OXOPENTANENITRILE

2-[(DIMETHYLAMINO)METHYLIDENE]-4,4-DIMETHYL-3-OXOPENTANENITRILE

Cat. No. B8773718
M. Wt: 180.25 g/mol
InChI Key: DFODTFBGAPKOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04847256

Procedure details

A mixture of 25.0 g of pivaloyl acetonitrile in 50 ml of N,N-dimethylformamide dimethyl acetal was stirred at room temperature for 8 hours under argon and then the solvent was evaporated and n-hexane was added with stirring. The product was collected by filtration to give 34.6 g of 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:7][C:8]#[N:9])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].CO[CH:12](OC)[N:13]([CH3:15])[CH3:14]>>[CH3:15][N:13]([CH:12]=[C:7]([C:1](=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3])[C:8]#[N:9])[CH3:14]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)CC#N
Name
Quantity
50 mL
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 8 hours under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
n-hexane was added
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CN(C)C=C(C#N)C(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 34.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.